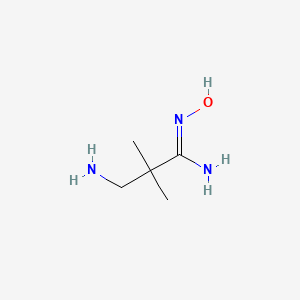
3-amino-N-hydroxy-2,2-dimethylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-hydroxy-2,2-dimethylpropanimidamide is a chemical compound with the molecular formula C5H13N3O and a molecular weight of 131.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an amino group, a hydroxy group, and a dimethylpropanimidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-hydroxy-2,2-dimethylpropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanimidamide with hydroxylamine and an amine source under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere and at low temperatures to prevent decomposition.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using small-scale synthesis techniques. The production involves standard organic synthesis procedures, including purification steps such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-hydroxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amine group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-amino-N-hydroxy-2,2-dimethylpropanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-N-hydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-2,2-dimethylpropanimidamide: Similar in structure but lacks the amino group.
3-chloro-N-hydroxy-2,2-dimethylpropanamide: Contains a chloro group instead of an amino group.
Uniqueness
3-amino-N-hydroxy-2,2-dimethylpropanimidamide is unique due to the presence of both an amino and a hydroxy group, which allows for diverse chemical reactivity and potential applications in various fields. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C5H13N3O |
|---|---|
Peso molecular |
131.18 g/mol |
Nombre IUPAC |
3-amino-N'-hydroxy-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-5(2,3-6)4(7)8-9/h9H,3,6H2,1-2H3,(H2,7,8) |
Clave InChI |
JVKQLIPCKWJUKQ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(CN)/C(=N/O)/N |
SMILES canónico |
CC(C)(CN)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)

![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
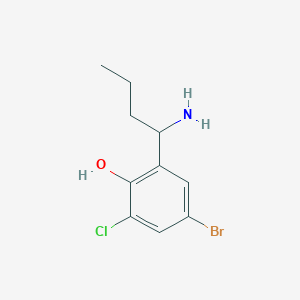


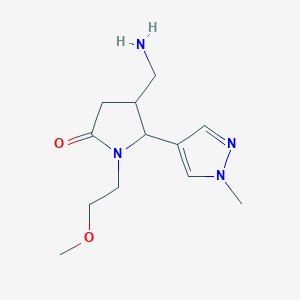
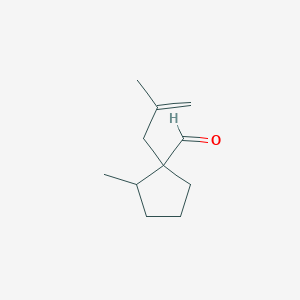
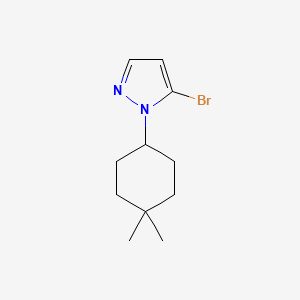
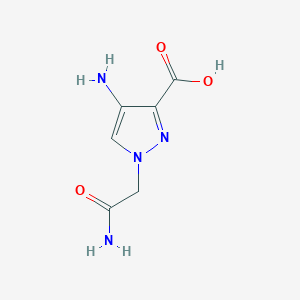

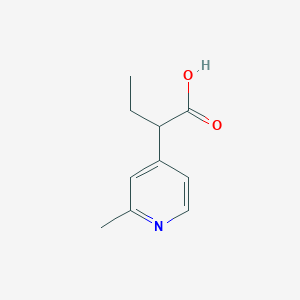
![3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine](/img/structure/B13309026.png)
